molecular formula C24H21NO5 B1390393 Fmoc-DL-o-tyrosine CAS No. 174879-27-7

Fmoc-DL-o-tyrosine

Cat. No. B1390393
CAS RN: 174879-27-7
M. Wt: 403.4 g/mol
InChI Key: PQUQPFKXORWNNZ-UHFFFAOYSA-N
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Description

Fmoc-DL-o-tyrosine is an Fmoc protected tyrosine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Tyrosine is a very important amino acid - one of the few amino acids which is phosphorylated to vary the physical properties of the peptides .


Synthesis Analysis

This compound is commonly used in Fmoc solid phase peptide synthesis . This method is currently the method of choice for producing these compounds .


Molecular Structure Analysis

The this compound molecule contains a total of 54 bond(s). There are 33 non-H bond(s), 20 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 18 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s) and 1 .


Chemical Reactions Analysis

This compound is commonly used in Fmoc solid phase peptide synthesis . It can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water. Additionally, it can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C24H21NO5 and a molecular weight of 403.43 . It is an Fmoc protected tyrosine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Scientific Research Applications

Fmoc-DL-o-tyrosine is widely used in scientific research. It is used in peptide synthesis, as it can be used to modify the structure and properties of peptides. It is also used in drug discovery, as it can be used to modify the structure and properties of peptide drugs. Additionally, this compound is used in the study of protein-protein interactions, as it can be used to modify proteins to increase their affinity for other proteins.

Mechanism of Action

Target of Action

Fmoc-DL-o-tyrosine is an Fmoc protected tyrosine derivative . The primary target of this compound is the amine group of amino acids . The Fmoc group acts as a protecting group for the amine, preventing it from reacting with other compounds during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of an Fmoc carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathway of peptide synthesis. It is used in the solid-phase peptide synthesis (SPPS) technique . Tyrosine, the amino acid from which this compound is derived, is one of the few amino acids which is phosphorylated to vary the physical properties of the peptides . It is also a precursor for the formation of iodinated thyroid hormones .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its use in peptide synthesis. The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The ready availability of Fmoc-Cys(Trt)-OH, which is routinely used in Fmoc solid phase peptide synthesis, where the Fmoc group is pre-installed on cysteine residue, minimizes additional steps required for the temporary protection of the N-terminal cysteinyl peptides .

Result of Action

The primary result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the synthesis of peptides without unwanted side reactions. After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Advantages and Limitations for Lab Experiments

The main advantage of using Fmoc-DL-o-tyrosine in lab experiments is that it can be used to modify peptides and proteins to increase their stability and affinity for other proteins. Additionally, this compound can be used to modify proteins to increase their affinity for other proteins. However, there are some limitations to using this compound in lab experiments. For example, this compound is not soluble in water, so it must be dissolved in an organic solvent such as DMF before use. Additionally, this compound is not very stable, so it must be stored and handled carefully to ensure its stability.

Future Directions

There are many potential future directions for Fmoc-DL-o-tyrosine. For example, this compound could be used to modify peptides and proteins to increase their affinity for other proteins, or to increase their stability. Additionally, this compound could be used to modify proteins to increase their affinity for other peptides or proteins. Additionally, this compound could be used to modify peptides and proteins to increase their solubility in water, or to increase their stability in aqueous solutions. Finally, this compound could be used to modify proteins to increase their affinity for small molecules, such as drugs or metabolites.

Safety and Hazards

Fmoc-DL-o-tyrosine is considered hazardous by the OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-22-12-6-1-7-15(22)13-21(23(27)28)25-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21,26H,13-14H2,(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUQPFKXORWNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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